molecular formula C15H15FN2O B2370418 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine CAS No. 1571072-90-6

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine

Cat. No.: B2370418
CAS No.: 1571072-90-6
M. Wt: 258.296
InChI Key: BCNADMXXDYKEOJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine” is C15H15FN2O . The molecular weight is 258.29 . The structure includes a morpholine ring attached to a phenyl ring, which is further connected to a fluoropyridinyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 258.296 and a molecular formula of C15H15FN2O . Other properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • A compound closely related to 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine was synthesized and characterized using NMR, IR, and Mass spectral studies. Its structure was confirmed through single crystal X-ray diffraction studies, demonstrating its potential for diverse applications in scientific research (Mamatha S.V, Bhat M., K Sagar B., Meenakshi S.K., 2019).

Biological Activity

  • This synthesized compound also exhibited remarkable antibacterial and anti-TB activity, alongside potential antioxidant and anti-diabetic effects. This underscores the significant biological applications of similar compounds (Mamatha S.V, Bhat M., K Sagar B., Meenakshi S.K., 2019).

Antimicrobial Activity

  • Another study synthesized a series of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, which were tested for their antibacterial and antifungal activities, demonstrating moderate in vitro activities against microorganisms (Patil S.G., Bagul R., Swami M.S., Kotharkar N., Darade K., 2011).

Pharmaceutical Compound Synthesis

α-Glucosidase Inhibitory Potential

  • A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives showed significant α-glucosidase inhibitory potential, important for therapeutic applications (Menteşe E., Baltaş N., Emirik M., 2020).

Potassium Channel Opener Activity

Properties

IUPAC Name

4-[4-(6-fluoropyridin-3-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c16-15-6-3-13(11-17-15)12-1-4-14(5-2-12)18-7-9-19-10-8-18/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNADMXXDYKEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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